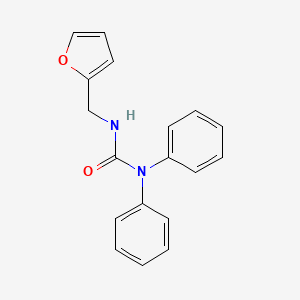

3-(Furan-2-ylmethyl)-1,1-diphenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

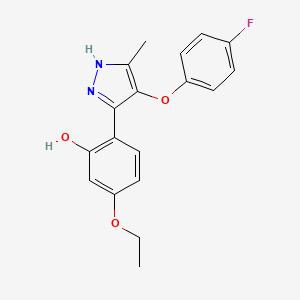

N’-(2-furylmethyl)-N,N-diphenylurea is a complex organic compound. It likely contains a urea group (NH2-CO-NH2) and a furylmethyl group (a furan ring attached to a methyl group), along with two phenyl groups (benzene rings) attached to the nitrogen atoms of the urea group .

Molecular Structure Analysis

The molecular structure of N’-(2-furylmethyl)-N,N-diphenylurea would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis

The chemical reactions involving N’-(2-furylmethyl)-N,N-diphenylurea would depend on the specific conditions and reagents used. It could potentially undergo reactions typical of ureas, furans, and aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of N’-(2-furylmethyl)-N,N-diphenylurea, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Mecanismo De Acción

Target of Action

N’-(2-furylmethyl)-N,N-diphenylurea, also known as Furosemide, is a potent loop diuretic that primarily targets the kidneys . It acts on the nephron, the functional unit of the kidney, to increase water loss from the body .

Mode of Action

Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This is achieved by its interaction with the nephron, affecting both the proximal and distal tubules and the ascending limb of the loop of Henle .

Biochemical Pathways

The primary biochemical pathway affected by Furosemide is the electrolyte reabsorption pathway in the kidneys . By inhibiting this pathway, Furosemide enhances the excretion of water from the body, leading to a diuretic effect .

Pharmacokinetics

The pharmacokinetics of Furosemide have been extensively studied. On average, 70% of an oral Furosemide dose is absorbed, and the drug is 97.6% bound to plasma proteins . The average serum clearance in normal subjects is 219 ml/min, and the corresponding weight corrected clearance is 2.96 ml/min·kg . Furosemide has a fast onset and short duration of action .

Result of Action

The primary result of Furosemide’s action is the increased excretion of water from the body, leading to a reduction in edema (fluid accumulation) associated with conditions such as congestive heart failure, liver cirrhosis, renal disease, and hypertension .

Action Environment

The action of Furosemide can be influenced by various environmental factors. For instance, the growth and development of plants treated with Furosemide are greatly interacted with ecological environments and other farm management practices . Therefore, rates and timings of application of Furosemide are adjusted in concurrence with its architectural growth and developmental habit in its growth cycle .

Safety and Hazards

Propiedades

IUPAC Name |

3-(furan-2-ylmethyl)-1,1-diphenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(19-14-17-12-7-13-22-17)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13H,14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSQLGSPCLTYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5617605.png)

![2-(2-methoxyphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B5617619.png)

![(4S)-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5617625.png)

![6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5617642.png)

![(3aS*,10aS*)-2-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5617643.png)

![N-[(3R,4S)-1-(2,5-dimethylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]-2-methylsulfanylacetamide](/img/structure/B5617652.png)

![1-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5617654.png)

![(4aS*,8aS*)-2-(cyclopentylcarbonyl)-7-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5617685.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5617693.png)

![N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(phenylsulfanyl)propanamide](/img/structure/B5617705.png)